7-Fluoroquinazolin-4-amine

Hsp90 inhibition anticancer fluorescence polarization

7-Fluoroquinazolin-4-amine (CAS 1009036-29-6) is a monocyclic heteroaromatic amine belonging to the 4-aminoquinazoline class, featuring a fluorine atom at the 7-position of the quinazoline core. With a molecular weight of 163.15 g/mol and the formula C8H6FN3, it serves as a versatile intermediate in the synthesis of bioactive molecules targeting kinases and heat shock proteins.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 1009036-29-6
Cat. No. B1394155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinazolin-4-amine
CAS1009036-29-6
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CN=C2N
InChIInChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
InChIKeyOYFIRSZBPDFONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinazolin-4-amine (CAS 1009036-29-6): A Core Heterocyclic Scaffold for Targeted Anticancer and Kinase Inhibitor Procurement


7-Fluoroquinazolin-4-amine (CAS 1009036-29-6) is a monocyclic heteroaromatic amine belonging to the 4-aminoquinazoline class, featuring a fluorine atom at the 7-position of the quinazoline core. With a molecular weight of 163.15 g/mol and the formula C8H6FN3, it serves as a versatile intermediate in the synthesis of bioactive molecules targeting kinases and heat shock proteins [1]. Its structure places it among the nitrogen-containing heterocycles that are foundational to numerous approved anticancer agents, including gefitinib and erlotinib [2]. The compound is typically supplied as an off-white powder with a minimum purity of 95% (GC) and is available at scales up to kilograms for research and development purposes [3].

Why 7-Fluoroquinazolin-4-amine Cannot Be Replaced by Non-Fluorinated or Positional Analogs in Medicinal Chemistry


Direct substitution of 7-fluoroquinazolin-4-amine by non-fluorinated or regioisomeric 4-aminoquinazolines is not supported by structure–activity data and can introduce uncontrolled variability in downstream bioactivity. The 7-fluoro substituent exerts a significant electron-withdrawing effect on the quinazoline ring system, which alters the pKa of the 4-amino group and, consequently, its hydrogen-bonding capacity and target engagement profile [1]. Positional analogs (e.g., 6- or 8-fluoro) exhibit divergent steric and electronic properties that directly affect CYP450-mediated metabolism and binding-pocket complementarity within kinase ATP sites [2]. While comprehensive head-to-head data for the bare scaffold remain sparse, class-level SAR evidence across multiple 4-aminoquinazoline-based inhibitor programs demonstrates that even minor positional changes lead to >10-fold differences in biochemical IC₅₀ values and >50-fold differences in cellular potency, making uncontrolled substitution a significant source of experimental irreproducibility [3].

Quantitative Differential Evidence for 7-Fluoroquinazolin-4-amine vs. Key Comparators


Hsp90α Binding Affinity: 7-F Substitution Contributes to Potent Chaperone Inhibition

7-Fluoroquinazolin-4-amine has been identified as a potent inhibitor of heat shock protein 90 alpha (Hsp90α), with an IC₅₀ of 23 nM measured by fluorescence polarization enzymatic assay after 16 hours [1]. This target engagement is comparable to that of the natural product geldanamycin (IC₅₀ ~20–50 nM under similar conditions), positioning the 7-fluoro scaffold among the more potent Hsp90-binding 4-aminoquinazoline cores reported . Critically, the 7-fluoro substituent enhances binding through improved van der Waals contact with the hydrophobic pocket of the Hsp90 N-terminal ATP-binding site, an interaction not available to the des-fluoro parent quinazolin-4-amine, which shows substantially weaker Hsp90 affinity (>1000 nM) in analogous assays [2].

Hsp90 inhibition anticancer fluorescence polarization

Synthetic Accessibility and Scalable Intermediate Utility vs. 2-Chloro Congener

7-Fluoroquinazolin-4-amine is a commercially available intermediate amenable to direct functionalization at the 4-amino group without requiring prior activation, in contrast to its 2-chloro analog. A published three-step synthesis from 2-amino-4-fluorobenzoic acid and urea proceeds via cyclization, chlorination, and nucleophilic substitution, achieving an overall yield of 51% for the target scaffold [1]. The 2-chloro-7-fluoroquinazolin-4-amine analog (CAS 1107695-02-2) requires additional synthetic steps and exhibits lower reactivity in direct nucleophilic aromatic substitution due to the electron-withdrawing 2-chloro group, which reduces the nucleophilicity of the 4-amino group (estimated pKa shift from ~5.5 to ~3.8) . This difference makes the 2-unsubstituted 7-fluoroquinazolin-4-amine the preferred starting material for generating diverse 4-amino-substituted libraries via reductive amination, amide coupling, or nucleophilic aromatic substitution.

synthetic intermediate scalable synthesis medicinal chemistry

Physicochemical Property Differentiation: 7-FLuoro vs. 6-Fluoro vs. 8-Fluoro Positional Isomers

The regiochemistry of fluorine substitution on the quinazolin-4-amine core significantly modulates lipophilicity and hydrogen-bonding capacity, two parameters that critically influence passive permeability and target-binding thermodynamics. 7-Fluoroquinazolin-4-amine exhibits an XLogP3 of 1.4, a topological polar surface area (TPSA) of 51.8 Ų, and a single hydrogen bond donor count of 1 [1]. The 6-fluoro analog (CAS 1190320-08-1) shares the same TPSA but has a higher melting point (329 °C vs. not reported for 7-F) and distinct crystal packing, which impacts dissolution rate and formulation behavior . The 8-fluoro analog is expected to exhibit reduced metabolic stability due to decreased steric shielding of the 4-amino group from CYP450 oxidation [2]. These differences, while subtle at the computational descriptor level, translate into measurable divergences in logD (ΔlogD ≈ 0.3–0.5 units) and Caco-2 permeability when incorporated into lead molecules.

lipophilicity drug-likeness positional isomerism

CYP450-Mediated Metabolic Stability Advantage of 7-F Substitution over Non-Fluorinated Cores

Fluorine substitution at the 7-position of the quinazoline core provides a strategic metabolic soft-spot blockade. In human liver microsome studies on structurally related 4-aminoquinazolines, the 7-fluoro substituent has been shown to block cytochrome P450 3A4-mediated oxidation at the C7 position, extending the in vitro half-life (t₁/₂) to several hours compared to <1 hour for des-fluoro analogs . While direct microsomal stability data for the bare 7-fluoroquinazolin-4-amine scaffold have not been publicly reported, the class-level trend is consistent across multiple 4-aminoquinazoline series and is corroborated by the general principle that aromatic fluorine substitution reduces the rate of CYP450-mediated oxidative metabolism at the substituted position by a factor of 2–10× [1].

metabolic stability CYP450 oxidative metabolism

Procurement-Targeted Application Scenarios for 7-Fluoroquinazolin-4-amine in Drug Discovery and Chemical Biology


Hsp90 Inhibitor Lead Generation and Probe Development

The 7-fluoroquinazolin-4-amine scaffold serves as an optimal starting point for generating focused libraries targeting the Hsp90 N-terminal ATP-binding pocket, given its demonstrated 23 nM IC₅₀ against Hsp90α [1]. Researchers building on the geldanamycin pharmacophore model can exploit the 4-amino group for rapid diversification via amide coupling, sulfonamide formation, or reductive amination, while the 7-fluoro substituent maintains critical hydrophobic pocket contacts that are absent in non-fluorinated analogs [2]. This scaffold is particularly suitable for fragment-based drug discovery (FBDD) campaigns where the 163 Da molecular weight and 1.4 XLogP3 provide an attractive starting point for fragment growing or linking strategies.

Kinase Inhibitor Core for EGFR and Aurora Kinase Programs

Multiple published kinase inhibitor programs have utilized 7-fluoro-substituted 4-aminoquinazolines as core scaffolds for selective EGFR and Aurora A kinase inhibition [1]. The 7-fluoro substitution pattern is conserved in several advanced leads due to its ability to occupy a lipophilic sub-pocket while directing the 4-amino substituent toward the solvent-exposed region of the ATP-binding site. Procurement of the bare 7-fluoroquinazolin-4-amine enables in-house SAR exploration without the synthetic burden of late-stage fluorination, which typically requires harsh conditions (Selectfluor, NFSI) and suffers from poor regioselectivity [2].

Scalable Intermediate for Anticancer Drug Substance Development

As demonstrated by the IOP-published synthetic route achieving 51% overall yield over three steps starting from inexpensive 2-amino-4-fluorobenzoic acid and urea, 7-fluoroquinazolin-4-amine is amenable to multi-kilogram scale synthesis [1]. Its commercial availability at >95% purity (GC) and production scales up to kilograms [2] makes it suitable as a regulatory starting material (RSM) for GMP campaigns targeting small-molecule anticancer agents. The absence of a 2-chloro substituent eliminates a potential genotoxic impurity (PGI) alert associated with 2-chloro-7-fluoroquinazolin-4-amine, simplifying the impurity control strategy in later-stage development.

Metabolic Stability Optimization in Lead Maturation

For programs where rapid in vivo clearance has been identified as a liability in non-fluorinated quinazoline leads, the 7-fluoro scaffold provides a drop-in replacement that class-level SAR suggests will extend microsomal half-life by >2-fold [1]. This substitution strategy allows medicinal chemistry teams to address metabolic soft spots without fundamentally altering the pharmacophore geometry or requiring extensive re-synthesis of downstream analogs. The fluorine atom's van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), minimizing steric perturbation while providing the electronic benefits of C–F bond strength (485 kJ/mol vs. 411 kJ/mol for C–H) that resists oxidative degradation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.